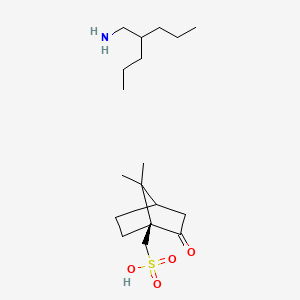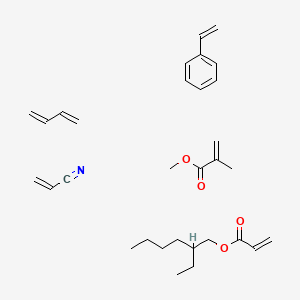
Buta-1,3-diene;2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enenitrile;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, ethenylbenzene, 2-ethylhexyl 2-propenoate and 2-propenenitrile is a complex polymer known for its versatile applications in various industries. This compound is a copolymer, meaning it is composed of multiple monomers, each contributing unique properties to the final material. The combination of these monomers results in a polymer with enhanced mechanical, thermal, and chemical properties, making it suitable for a wide range of applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the copolymerization of 2-Propenoic acid, 2-methyl-, methyl ester, 1,3-butadiene, ethenylbenzene, 2-ethylhexyl 2-propenoate, and 2-propenenitrile. The process typically employs free radical polymerization, a method that uses free radicals to initiate the polymerization of monomers.
Initiation: The process begins with the generation of free radicals, often through the decomposition of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Propagation: The free radicals react with the monomers, forming a growing polymer chain. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the desired molecular weight and polymer composition.
Termination: The polymerization process is terminated by combining two free radicals, resulting in a stable polymer chain.
Industrial Production Methods
In industrial settings, the polymerization process is carried out in large reactors, often using emulsion or solution polymerization techniques. Emulsion polymerization involves dispersing the monomers in water with the help of surfactants, while solution polymerization uses organic solvents. These methods allow for better control over the polymerization process and the properties of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The polymer can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of carbonyl and hydroxyl groups on the polymer chain.
Reduction: Reducing agents can break down certain functional groups, altering the polymer’s properties.
Substitution: Functional groups on the polymer chain can be substituted with other groups, modifying the polymer’s characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent degradation of the polymer.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve the desired modifications.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of catalysts like Lewis acids.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids and alcohols, while substitution reactions can introduce new functional groups, enhancing the polymer’s properties.
Applications De Recherche Scientifique
2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, ethenylbenzene, 2-ethylhexyl 2-propenoate and 2-propenenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a model compound for studying polymerization mechanisms.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.
Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent mechanical and chemical properties.
Mécanisme D'action
The polymer exerts its effects through various mechanisms, depending on its application. In drug delivery systems, for example, the polymer matrix can encapsulate active pharmaceutical ingredients, releasing them in a controlled manner. The molecular targets and pathways involved include:
Encapsulation and Release: The polymer matrix encapsulates the drug molecules, protecting them from degradation and releasing them over time.
Biocompatibility: The polymer’s biocompatible nature ensures minimal adverse reactions when used in medical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(methyl methacrylate): Known for its optical clarity and used in applications like lenses and displays.
Poly(butyl acrylate): Offers excellent flexibility and is used in adhesives and sealants.
Poly(styrene): Known for its rigidity and used in packaging and insulation materials.
Uniqueness
The unique combination of monomers in 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, ethenylbenzene, 2-ethylhexyl 2-propenoate and 2-propenenitrile results in a polymer with a balance of flexibility, strength, and chemical resistance. This makes it suitable for applications that require a combination of these properties, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
41585-11-9 |
|---|---|
Formule moléculaire |
C31H45NO4 |
Poids moléculaire |
495.7 g/mol |
Nom IUPAC |
buta-1,3-diene;2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C11H20O2.C8H8.C5H8O2.C4H6.C3H3N/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-3-4-2;1-2-3-4/h6,10H,3-5,7-9H2,1-2H3;2-7H,1H2;1H2,2-3H3;3-4H,1-2H2;2H,1H2 |
Clé InChI |
SWAVLYPJCFZYKK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)C=C.CC(=C)C(=O)OC.C=CC=C.C=CC#N.C=CC1=CC=CC=C1 |
Numéros CAS associés |
41585-11-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[2-(Triethoxysilyl)ethyl]ethane-1,2-diamine](/img/structure/B14673228.png)

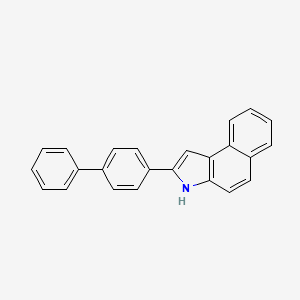
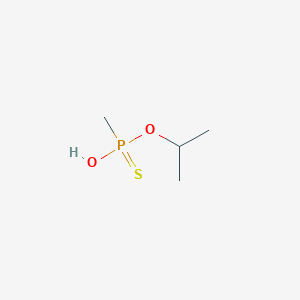
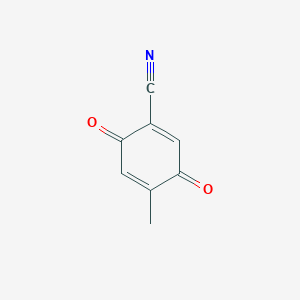
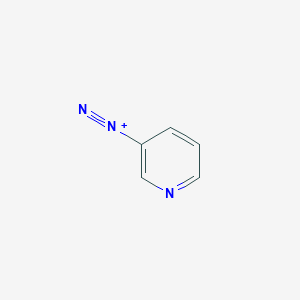
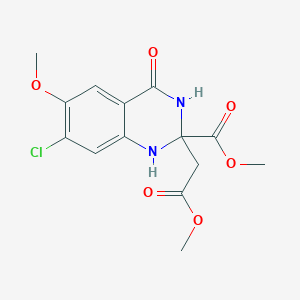
![7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline](/img/structure/B14673262.png)
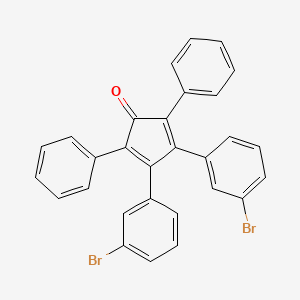

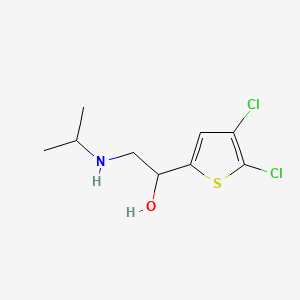
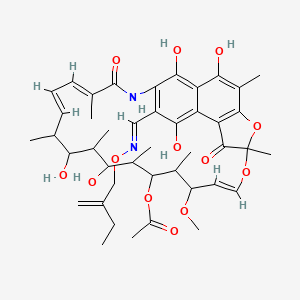
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)
